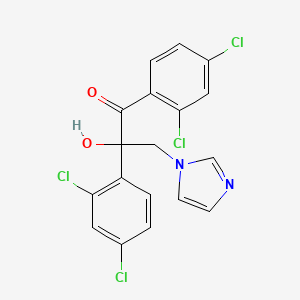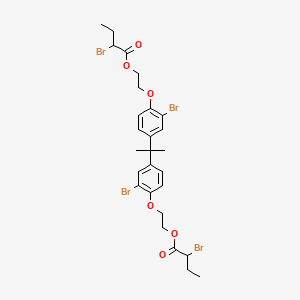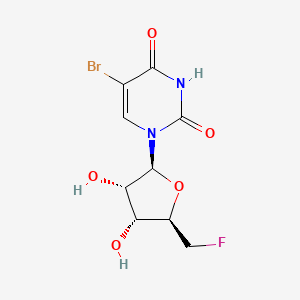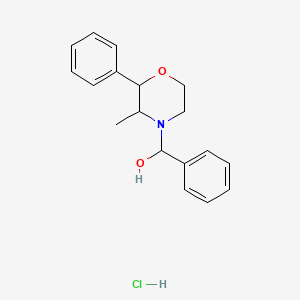
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride is a chemical compound with the molecular formula C18H23ClNO2 It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with methyl, phenyl, and phenylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-methylmorpholine with benzyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.
化学反应分析
Types of Reactions
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Phenylmorpholine: Lacks the methyl and phenylmethyl substitutions, resulting in different chemical and biological properties.
4-Benzylmorpholine: Similar structure but lacks the methyl and phenyl substitutions on the morpholine ring.
3-Methylmorpholine: Lacks the phenyl and phenylmethyl substitutions, leading to different reactivity and applications.
Uniqueness
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
94200-16-5 |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC 名称 |
(3-methyl-2-phenylmorpholin-4-yl)-phenylmethanol;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-14-17(15-8-4-2-5-9-15)21-13-12-19(14)18(20)16-10-6-3-7-11-16;/h2-11,14,17-18,20H,12-13H2,1H3;1H |
InChI 键 |
GGKZHGHNXDPLSB-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OCCN1C(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


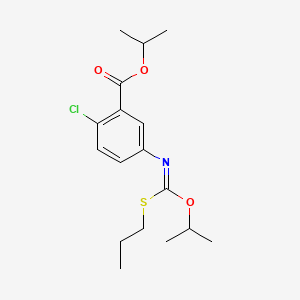
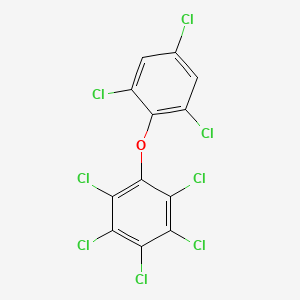
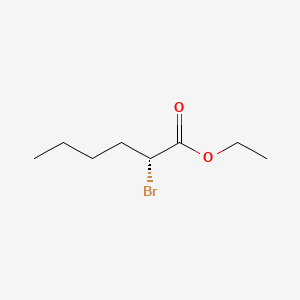

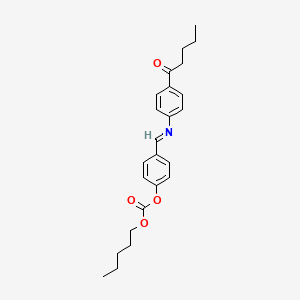
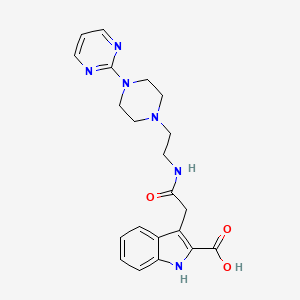

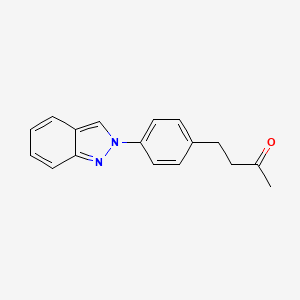
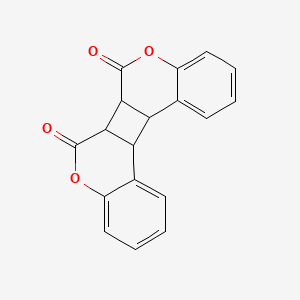
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
